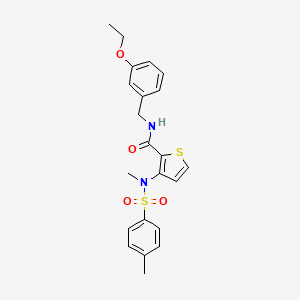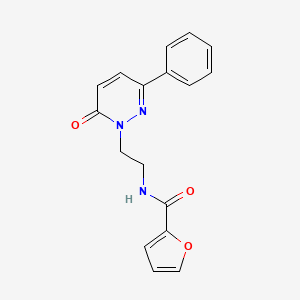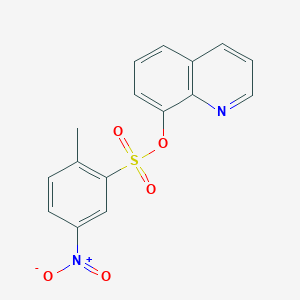
3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the sulfonamide class of compounds and is known for its therapeutic properties.
Wirkmechanismus
The mechanism of action of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide involves the inhibition of carbonic anhydrase enzymes, particularly CA IX and XII. These enzymes are involved in the regulation of pH in cancer cells, and their overexpression has been linked to tumor growth and metastasis. Inhibition of these enzymes by this compound leads to a decrease in pH, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to exhibit anti-inflammatory and analgesic properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide is its potent inhibitory activity against CA IX and XII, which makes it a potential candidate for the development of anticancer agents. Additionally, its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation. One limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide. One direction is the development of more potent and selective inhibitors of CA IX and XII, which could lead to the development of more effective anticancer agents. Another direction is the investigation of the anti-inflammatory and analgesic properties of this compound, which could lead to the development of new treatments for pain and inflammation. Additionally, the use of this compound in combination with other anticancer agents could be explored as a potential strategy for improving the efficacy of cancer treatment.
Synthesemethoden
The synthesis of 3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide involves the reaction of 3-ethoxybenzylamine and 3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxylic acid in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under anhydrous conditions. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(N,4-dimethylphenylsulfonamido)-N-(3-ethoxybenzyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX) and XII (CA XII), which are enzymes that are overexpressed in various types of cancer. Inhibition of these enzymes has been proposed as a strategy for the development of anticancer agents. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-28-18-7-5-6-17(14-18)15-23-22(25)21-20(12-13-29-21)24(3)30(26,27)19-10-8-16(2)9-11-19/h5-14H,4,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPMOFQNTWIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide hydrochloride](/img/structure/B2881714.png)

![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881723.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)
